Bibr 1532

Beschreibung

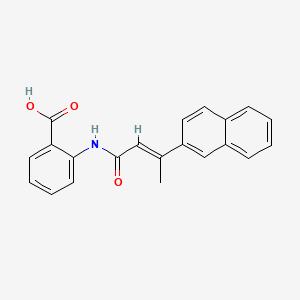

a naphthylene-ortho-amido-benzoic acid; synthetic;

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFQXGLPJUCTOI-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)NC1=CC=CC=C1C(=O)O)/C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432975 | |

| Record name | BIBR 1532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321674-73-1 | |

| Record name | BIBR 1532 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321674-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIBR 1532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Telomerase Inhibition Mechanism of BIBR 1532

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which BIBR 1532, a potent and selective small molecule, inhibits telomerase. The document details its binding mode, kinetic properties, and downstream cellular consequences, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Introduction: Targeting Telomerase in Cancer Therapy

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, a process essential for overcoming the end-replication problem in highly proliferative cells.[1][2] This reverse transcriptase consists of a catalytic protein subunit, telomerase reverse transcriptase (TERT), and an RNA component (TERC or TR) that serves as a template.[1][3] While telomerase activity is suppressed in most somatic cells, it is reactivated in approximately 85-95% of cancer cells, bestowing them with the replicative immortality required for tumor growth.[3][4] This makes telomerase a prime target for anticancer drug development.

This compound, 2-[(E)-3-naphthalen-2-yl-but-2-enoylamino]-benzoic acid, is a synthetic, non-nucleosidic small molecule identified as a potent and selective inhibitor of human telomerase.[5] Unlike nucleoside analogs that target the active site, this compound functions via a distinct non-competitive mechanism, making it a novel class of telomerase inhibitor with mechanistic similarities to non-nucleosidic inhibitors of HIV-1 reverse transcriptase.[6]

Core Mechanism of Telomerase Inhibition

This compound exerts its inhibitory effect not by competing with dNTPs or the DNA primer, but by binding to an allosteric site on the telomerase catalytic subunit, hTERT.[4][6] This interaction interferes with the enzyme's processivity and disrupts the functional integrity of the telomerase ribonucleoprotein (RNP) complex.

Allosteric Binding to the hTERT Thumb Domain

Crystallographic studies of the Tribolium castaneum TERT (tcTERT) in complex with this compound have revealed the precise binding site. This compound occupies a conserved, well-defined hydrophobic pocket on the outer surface of the TERT thumb domain.[7][8] This pocket is characterized by a novel motif known as the FVYL motif.[7]

The binding of this compound to this site is significant because the thumb domain is located near the telomerase RNA-binding domain (TRBD). This region is critical for the interaction between hTERT and the CR4/5 domain of the telomerase RNA component (hTER).[7] By binding to the FVYL pocket, this compound is proposed to disrupt the optimal conformation of the TERT-hTER complex, which is essential for proper RNP assembly and enzymatic activity.[7]

Figure 1: Mechanism of this compound binding to the hTERT thumb domain.

Kinetic Profile: Mixed-Type Non-Competitive Inhibition

Enzyme-kinetic experiments have characterized this compound as a mixed-type non-competitive inhibitor.[6] This means it can bind to both the free telomerase enzyme and the enzyme-substrate complex, but with different affinities. The binding site is distinct from those for the deoxyribonucleotide substrates and the DNA primer.[6][9] The primary effect of this binding is a reduction in the processivity of telomerase, meaning it interferes with the enzyme's ability to add multiple telomeric repeats in a single binding event.[6][10]

Quantitative Data: Inhibitory Potency

This compound demonstrates potent inhibition of telomerase in biochemical assays and anti-proliferative effects in various cancer cell lines at micromolar concentrations. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the assay format and the cell type.

| Assay / Cell Line | IC₅₀ Value (µM) | Notes | Reference(s) |

| Biochemical Assays | |||

| Cell-Free TRAP Assay | 0.093 - 0.1 | Inhibition of recombinant, affinity-purified human telomerase. | [5][10][11][12] |

| Cell-Based Assays | Anti-proliferative or cytotoxic effects after 48-72h treatment. | ||

| JVM13 (Leukemia) | 52 | Dose-dependent anti-proliferative effect. | [11][12] |

| Acute Myeloid Leukemia (AML) | 56 | No effect on normal hematopoietic progenitor cells. | [11][12] |

| MCF-7 (Breast Cancer) | 34.59 | IC₅₀ after 48 hours of treatment. | [13][14] |

| Breast Cancer Stem Cells (BCSCs) | 29.91 | IC₅₀ after 48 hours of treatment. | [13][14] |

| KYSE150 (Esophageal Squamous) | 48.53 (48h) | IC₅₀ values decrease with longer exposure. | [15] |

| KYSE410 (Esophageal Squamous) | 39.59 (48h) | IC₅₀ values decrease with longer exposure. | [15] |

Key Experimental Protocols

The characterization of this compound has relied on several key experimental methodologies.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is the standard method for measuring telomerase activity. It is a highly sensitive PCR-based assay.

Methodology:

-

Lysate Preparation: Cancer cells are lysed using a CHAPS lysis buffer to release cellular proteins, including telomerase.

-

Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer), dNTPs, and reaction buffer. Active telomerase in the lysate adds TTAGGG repeats to the 3' end of the TS primer.

-

PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (CX or ACX). A 36 bp internal standard is often included for quantification.[16]

-

Detection: The PCR products are resolved on a polyacrylamide gel. A characteristic 6-base pair ladder indicates telomerase activity.[16][17]

-

Quantification: The intensity of the ladder is quantified relative to the internal standard to determine the level of telomerase activity.[17][18] For inhibitor studies, various concentrations of this compound are added during the telomerase extension step.[4]

Figure 2: General workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.

Cell Viability and Proliferation Assays

-

MTT Assay: Measures cell metabolic activity. Cells are incubated with this compound for a defined period (e.g., 48h), followed by the addition of MTT reagent. Viable cells reduce the yellow MTT to purple formazan, which is quantified spectrophotometrically.

-

Trypan Blue Exclusion Assay: A direct measure of cell viability. Cells are stained with trypan blue, which is excluded by viable cells with intact membranes but taken up by non-viable cells. Cells are then counted using a hemocytometer or automated cell counter.[17][18]

Telomere Length Analysis

-

Southern Blot (Terminal Restriction Fragment - TRF): Genomic DNA is digested with restriction enzymes that do not cut within the telomeric repeats. The resulting fragments are separated by gel electrophoresis, transferred to a membrane, and hybridized with a telomere-specific probe to determine the average telomere length.[10]

-

Flow-FISH: A combination of fluorescence in situ hybridization (FISH) with flow cytometry to measure telomere length in individual cells.[19]

Downstream Cellular Effects of this compound

The inhibition of telomerase by this compound triggers a cascade of cellular events, primarily in cancer cells that rely on this enzyme for survival.

Induction of Telomere Shortening and Senescence

Long-term treatment of cancer cells with this compound leads to the progressive erosion of telomeres due to the inability of the inhibited telomerase to counteract the natural shortening that occurs with each cell division.[5][20] Once telomeres reach a critically short length, cells enter a state of replicative senescence, characterized by growth arrest, often in the G1 phase of the cell cycle.[5][20][21] This effect is dependent on the initial telomere length, with cells having shorter telomeres entering senescence more rapidly.[20][21]

Apoptosis and Cell Cycle Arrest

In addition to senescence, this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including leukemia and breast cancer.[11][13][22] This is often accompanied by the upregulation of pro-apoptotic proteins like Bad and the downregulation of anti-apoptotic proteins such as Bcl-xL and Survivin.[18][22] Cell cycle analysis frequently shows an accumulation of cells in the G1 or G2/M phases, indicating cell cycle arrest.[13][20]

Regulation of Gene Expression and Signaling Pathways

Beyond its direct enzymatic inhibition, this compound has been shown to modulate gene expression, which may contribute to its anti-cancer effects.

-

TERT and c-Myc Downregulation: Treatment with this compound can lead to a decrease in the mRNA and protein expression of both hTERT and its key transcriptional activator, c-Myc.[17][18][22] This creates a feedback loop that further suppresses the telomerase pathway.

-

Inhibition of Other Pathways: The impairment of TERT function can have extra-telomeric effects. For instance, this compound treatment has been associated with the downregulation of the Epidermal Growth Factor Receptor (EGFR), its downstream effector p-ERK, and several Matrix Metalloproteinases (MMPs) involved in invasion and metastasis.[17][18] Some studies also link its effects to the mTOR signaling pathway.[13][14]

Figure 3: Downstream cellular effects resulting from this compound-mediated telomerase inhibition.

Conclusion

This compound is a highly specific, non-competitive inhibitor of telomerase that acts through a novel allosteric mechanism. By binding to a hydrophobic pocket on the thumb domain of hTERT, it disrupts enzyme processivity and the integrity of the telomerase RNP complex. This direct inhibition, coupled with the downregulation of hTERT and c-Myc expression, leads to progressive telomere shortening in cancer cells, ultimately inducing replicative senescence and apoptosis. The detailed understanding of its mechanism of action provides a strong foundation for the development of next-generation telomerase inhibitors for cancer therapy. However, challenges related to pharmacokinetics and cellular uptake have so far limited its progression to clinical trials.[4]

References

- 1. Telomerase | Description, Function, & Facts | Britannica [britannica.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Telomerase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. embopress.org [embopress.org]

- 6. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pardon Our Interruption [opnme.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BIBR1532 inhibits proliferation and metastasis of esophageal squamous cancer cells by inducing telomere dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]

- 19. Targeting telomerase activity by BIBR1532 as a therapeutic approach in germ cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ascopubs.org [ascopubs.org]

- 21. researchgate.net [researchgate.net]

- 22. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]

BIBR 1532: A Non-Competitive Telomerase Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BIBR 1532, a potent and selective non-competitive inhibitor of telomerase. It details the mechanism of action, chemical properties, and the downstream cellular effects of this compound in various cancer cell lines. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Telomerase, a reverse transcriptase that maintains telomere length, is overexpressed in the vast majority of human cancers, making it a compelling target for anticancer drug development.[1] this compound (2-[(E)-3-naphthalen-2-yl-but-2-enoylamino]-benzoic acid) is a synthetic, non-nucleosidic small molecule that has been identified as a highly specific and potent non-competitive inhibitor of telomerase.[2][3] Unlike nucleoside analogs that compete with dNTPs, this compound binds to an allosteric site on the telomerase reverse transcriptase (TERT) subunit, thereby inhibiting its enzymatic activity.[1] This guide serves as a technical resource for researchers and professionals in the field of oncology and drug development, providing in-depth information on the preclinical evaluation of this compound.

Chemical and Physical Properties

This compound is an amidobenzoic acid derivative with the following properties:

| Property | Value |

| Molecular Formula | C₂₁H₁₇NO₃ |

| Molecular Weight | 331.37 g/mol |

| CAS Number | 321674-73-1 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as a non-competitive inhibitor of telomerase.[2] Enzyme-kinetic experiments have shown it to be a mixed-type non-competitive inhibitor, suggesting a binding site distinct from those for deoxyribonucleotides and the DNA primer.[2] Structural studies have revealed that this compound binds to a conserved hydrophobic pocket on the thumb domain of the telomerase reverse transcriptase (TERT) subunit.[4] This binding interferes with the enzyme's processivity, leading to the inhibition of telomere elongation.[2][5]

The inhibitory action of this compound is highly selective for telomerase, with no significant inhibition of other DNA and RNA polymerases, including HIV reverse transcriptase, at concentrations vastly exceeding its IC50 for telomerase.[6][7]

Quantitative Data

The efficacy of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative data regarding its inhibitory concentrations and effects on cell proliferation and telomere length.

Table 1: In Vitro and Cellular IC50 Values of this compound

| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |

| Cell-free | - | Telomerase Activity Assay | 93 nM - 100 nM | [6][7] |

| JVM13 | Leukemia | Cell Proliferation | 52 µM | [6] |

| Nalm-1, HL-60, Jurkat | Leukemia | Cell Proliferation | Similar to JVM13 | [6] |

| Primary AML cells | Acute Myeloid Leukemia | Cell Proliferation | 56 µM | [6] |

| KYSE150 (48h) | Esophageal Squamous Cell Carcinoma | Cell Viability | 48.53 µM | [8] |

| KYSE410 (48h) | Esophageal Squamous Cell Carcinoma | Cell Viability | 39.59 µM | [8] |

| KYSE150 (72h) | Esophageal Squamous Cell Carcinoma | Cell Viability | 37.22 µM | [8] |

| KYSE410 (72h) | Esophageal Squamous Cell Carcinoma | Cell Viability | 22.71 µM | [8] |

| MCF-7 | Breast Cancer | Cell Viability | 34.59 µM | [1] |

| Breast Cancer Stem Cells | Breast Cancer | Cell Viability | 29.91 µM | [1] |

Table 2: Effects of this compound on Telomere Length and Cell Proliferation

| Cell Line | This compound Concentration | Duration of Treatment | Effect on Telomere Length | Effect on Cell Proliferation | Reference |

| NCI-H460 | 10 µM | >120 days | Progressive shortening | Inhibition after ~135 population doublings | [7] |

| MCF-7/WT & MCF-7/MlnR | 2.5 µM | Not specified | Shortening | Reduced colony-forming ability | |

| 2102EP | 10 µM | 300 population doublings | Diminished from 18.5 kb to 8.9 kb | No alteration in growth kinetics |

Signaling Pathways and Cellular Effects

Inhibition of telomerase by this compound triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest, senescence, and apoptosis in cancer cells.

DNA Damage Response Pathway

Telomere shortening induced by this compound is recognized by the cell as DNA damage, activating the DNA damage response (DDR) pathway. This involves the activation of key kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), and their downstream effectors CHK1 and CHK2.[9] This signaling cascade leads to cell cycle arrest, providing time for DNA repair or, if the damage is irreparable, inducing apoptosis.

This compound-induced DNA damage response pathway.

PI3K/Akt/mTOR and MAPK Signaling Pathways

Recent studies have indicated that this compound can also modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways. In some cancer cell lines, this compound has been shown to suppress the pro-survival PI3K/Akt/mTOR pathway while activating the pro-apoptotic ERK1/2 MAPK pathway.[7]

Modulation of PI3K/Akt/mTOR and MAPK pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.

Materials:

-

TRAPeze® Telomerase Detection Kit or equivalent reagents

-

Cell lysis buffer (e.g., CHAPS lysis buffer)

-

Protein quantification assay (e.g., BCA assay)

-

PCR thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) system

-

DNA staining dye (e.g., SYBR Green)

-

Gel imaging system

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in CHAPS lysis buffer on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

TRAP Reaction:

-

Prepare a master mix containing TRAP buffer, dNTPs, TS primer, and Taq polymerase.

-

Add a standardized amount of protein extract (e.g., 1 µg) to the master mix.

-

Perform the telomerase extension step at 25°C for 30 minutes.

-

Amplify the extension products by PCR (e.g., 30 cycles of 94°C for 30s, 59°C for 30s, and 72°C for 1 min).

-

-

Detection of TRAP Products:

-

Resolve the PCR products on a non-denaturing polyacrylamide gel.

-

Stain the gel with a DNA dye and visualize the characteristic 6-bp ladder of telomeric repeats.

-

Quantify band intensities for a semi-quantitative analysis of telomerase activity.

-

Experimental workflow for the TRAP assay.

Cell Viability Assays (MTT/WST-1)

These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

MTT or WST-1 reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

Reagent Incubation:

-

MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization buffer to dissolve the formazan crystals.

-

WST-1: Add WST-1 reagent and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for cell viability assays (MTT/WST-1).

Telomere Length Analysis

Telomere length can be assessed by several methods, including Southern blot analysis of terminal restriction fragments (TRF) and quantitative fluorescence in situ hybridization (Q-FISH).

6.3.1. Southern Blot for TRF Analysis

Materials:

-

Genomic DNA isolation kit

-

Restriction enzymes that do not cut in the telomeric repeats (e.g., HinfI/RsaI)

-

Agarose gel electrophoresis system

-

Southern blotting apparatus and membranes

-

Telomere-specific DNA probe (e.g., (TTAGGG)n) labeled with a detectable marker

-

Hybridization buffer and washes

-

Autoradiography film or digital imaging system

Procedure:

-

Genomic DNA Digestion: Isolate high-molecular-weight genomic DNA and digest with a cocktail of restriction enzymes.

-

Gel Electrophoresis: Separate the digested DNA on a low-concentration agarose gel.

-

Southern Blotting: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.

-

Hybridization: Hybridize the membrane with a labeled telomere-specific probe.

-

Detection: Wash the membrane to remove unbound probe and detect the signal to visualize the TRF smear.

-

Analysis: Determine the mean TRF length by comparing the signal distribution to a DNA ladder.

6.3.2. Quantitative Fluorescence In Situ Hybridization (Q-FISH)

Materials:

-

Metaphase chromosome spreads on microscope slides

-

Fluorescently labeled telomere-specific peptide nucleic acid (PNA) probe

-

Hybridization solution

-

Wash buffers

-

DAPI counterstain

-

Fluorescence microscope with a CCD camera and image analysis software

Procedure:

-

Metaphase Spread Preparation: Prepare metaphase spreads from cultured cells.

-

Hybridization: Denature the chromosomal DNA and hybridize with the fluorescent PNA probe.

-

Washing and Counterstaining: Wash the slides to remove excess probe and counterstain with DAPI.

-

Image Acquisition: Capture images of the metaphase spreads using a fluorescence microscope.

-

Image Analysis: Use specialized software to quantify the fluorescence intensity of the telomere signals, which is proportional to telomere length.

Conclusion

This compound is a well-characterized non-competitive inhibitor of telomerase with demonstrated preclinical efficacy in a variety of cancer models. Its distinct mechanism of action and high selectivity make it a valuable tool for studying the roles of telomerase in cancer biology and a promising lead compound for the development of novel anticancer therapies. This technical guide provides a foundational resource for researchers to design and interpret experiments involving this compound, and for drug development professionals to evaluate its therapeutic potential. Further research, particularly in in vivo models and clinical settings, is warranted to fully elucidate the therapeutic utility of this compound.[1]

References

- 1. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer [mdpi.com]

- 2. Inhibition of Telomerase Using Bibr1532 Enhances Doxorubicin-Induced Apoptosis in Pre-B Acute Lymphoblastic Leukemia Cells [rimpacts.com]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the BIBR 1532 Binding Site on the hTERT Thumb Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor BIBR 1532 and the human telomerase reverse transcriptase (hTERT), focusing on the thumb domain. It consolidates key research findings, quantitative data, and detailed experimental protocols to serve as a valuable resource for professionals in the fields of oncology, drug discovery, and molecular biology.

Introduction to this compound and Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that adds telomeric DNA repeats to the ends of chromosomes, playing a critical role in cellular immortalization and the development of approximately 85-95% of cancers.[1] The catalytic subunit of telomerase, hTERT, is a reverse transcriptase that is frequently upregulated in cancer cells, making it a prime target for anticancer therapies.[2][3]

This compound, or 2-[(E)-3-naphtalen-2-yl-but-2-enoylamino]-benzoic acid, is a potent and highly selective, non-nucleosidic small molecule inhibitor of telomerase.[4][5] It exhibits a mixed-type, non-competitive mechanism of inhibition, suggesting that it binds to a site distinct from the active site for deoxyribonucleotides and the DNA primer.[6] this compound primarily interferes with the processivity of the enzyme, rather than its catalytic activity at a single repeat.[6][7]

The this compound Binding Site: A Conserved Hydrophobic Pocket in the Thumb Domain

The precise binding location of this compound on hTERT has been elucidated through crystallographic studies of the Tribolium castaneum TERT (tcTERT), which shares a conserved binding pocket with its human counterpart.[5][8][9]

This compound binds to a conserved hydrophobic pocket located on the outer surface of the thumb domain of TERT.[5][8][9] This pocket is characterized by a novel motif termed the "FVYL" motif .[5][8] The residues lining this pocket in tcTERT include M482, M483, F494, I497, W498, I550, Y551, and L554.[5] The corresponding residues in hTERT are also highly conserved.[5]

The binding of this compound to this allosteric site is believed to disrupt the interaction between the TERT thumb domain and the CR4/5 domain of the telomerase RNA component (hTR), which is crucial for the proper assembly and function of the telomerase ribonucleoprotein (RNP) complex.[5][9] Specifically, the binding of this compound's benzoic ring may occlude the binding of U177 in the hTR pseudoknot, while its naphthalene group could reposition a critical loop, affecting the interaction with the P6.1 stem-loop of hTR.[10] This disruption of TERT-TER interactions is a key aspect of its inhibitory mechanism.[5][10]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various assays and cell lines. The following table summarizes key quantitative data.

| Parameter | Value | Assay System | Reference |

| IC50 | 93 nM | In vitro PCR-based telomerase assay | [4] |

| IC50 | ~100 nM | Cell-free assay | [11] |

| IC50 | 52 µM | JVM13 leukemia cells (proliferation) | [11] |

| IC50 | 56 µM | Acute myeloid leukemia (AML) cells (proliferation) | [11] |

| IC50 | 38.75 µM | Primary AML cells | [12] |

| IC50 | 57.64 µM | Kg-1a AML cell line | [12] |

| IC50 | 64.11 ± 2.53 µM | Test-tube TRAP assay | [13] |

| Selectivity | >50 µM | Taq DNA polymerase | [14] |

| Selectivity | >50 µM | Human DNA polymerase α, β, γ | [14] |

| Selectivity | >100 µM | Human RNA polymerase I, II, III | [14] |

Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a standard method for measuring telomerase activity.

Principle: This assay involves two main steps. First, telomerase in a cell extract adds telomeric repeats to a synthetic DNA primer. Second, the extended products are amplified by PCR and visualized by gel electrophoresis.

Detailed Methodology:

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer) at a concentration of 106 cells/100 µL.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the telomerase extract.

-

-

Telomerase Extension Reaction:

-

Prepare a reaction mixture containing the cell lysate, a biotinylated TS primer (e.g., 5'-AATCCGTCGAGCAGAGTT-3'), dNTPs, and reaction buffer.

-

To test the effect of this compound, add varying concentrations of the inhibitor to the reaction mixture.

-

Incubate the mixture at 30°C for 30 minutes to allow for telomeric repeat addition.

-

-

PCR Amplification:

-

Add a reverse primer (e.g., ACX primer) and Taq DNA polymerase to the reaction mixture.

-

Perform PCR with an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension.

-

-

Detection and Quantification:

-

Separate the PCR products on a polyacrylamide gel.

-

Visualize the characteristic 6-base pair ladder of telomeric repeats by staining with a fluorescent dye (e.g., SYBR Green).

-

Quantify the band intensities to determine the telomerase activity relative to a control.

-

X-ray Crystallography for Binding Site Determination

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule, allowing for the precise identification of ligand binding sites.

Detailed Methodology (based on the tcTERT-BIBR 1532 structure determination): [5]

-

Protein Expression and Purification:

-

Express recombinant Tribolium castaneum TERT (tcTERT) in a suitable expression system (e.g., E. coli).

-

Purify the protein to homogeneity using affinity and size-exclusion chromatography.

-

-

Crystallization:

-

Set up crystallization trials using the purified tcTERT protein. The vapor diffusion method (hanging or sitting drop) is commonly used.

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals.

-

-

Soaking with this compound:

-

Prepare a solution of this compound in a suitable solvent.

-

Transfer the tcTERT crystals to a drop containing the this compound solution and allow them to soak for a defined period.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Solve the structure using molecular replacement with a known TERT structure as a search model.

-

Build the model of the tcTERT-BIBR 1532 complex into the electron density map and refine the structure to obtain the final atomic coordinates. The resolution for the tcTERT-BIBR1532 complex was reported to be 2.30 Å.[15]

-

Visualizations

Caption: Workflow for identifying the this compound binding site on TERT.

Caption: Mechanism of action of this compound leading to cell proliferation arrest.

Conclusion

This compound represents a significant class of telomerase inhibitors with a well-defined allosteric binding site on the thumb domain of hTERT. The identification of the conserved FVYL hydrophobic pocket provides a clear structural basis for its mechanism of action, which involves the disruption of critical interactions between hTERT and the telomerase RNA component, hTR. This detailed understanding of the this compound binding site and its functional consequences offers a solid foundation for the rational design and development of next-generation telomerase inhibitors for cancer therapy. The experimental protocols and quantitative data presented herein serve as a practical guide for researchers actively engaged in this promising area of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]

- 3. jetir.org [jetir.org]

- 4. embopress.org [embopress.org]

- 5. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of active human telomerase with telomere shelterin protein TPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. opnme.com [opnme.com]

- 15. rcsb.org [rcsb.org]

The Downstream Effects of BIBR 1532: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream molecular effects of BIBR 1532, a potent and selective non-competitive inhibitor of telomerase. By targeting the catalytic subunit of telomerase, hTERT, this compound has emerged as a significant tool in cancer research. This document provides a comprehensive overview of its mechanism of action, its impact on various signaling pathways, and detailed protocols for key experimental procedures used to investigate its efficacy.

Mechanism of Action

This compound is a non-nucleosidic small molecule that directly binds to a hydrophobic pocket on the thumb domain of the telomerase reverse transcriptase (hTERT), the catalytic subunit of the telomerase enzyme.[1] This binding is non-competitive with respect to both the DNA primer and deoxynucleoside triphosphates (dNTPs). The primary consequence of this interaction is the inhibition of telomerase processivity, leading to a failure to extend telomeres. Over successive cell divisions, this results in progressive telomere shortening, which in turn triggers cellular senescence or apoptosis in cancer cells that rely on telomerase for immortalization.

Quantitative Effects of this compound

The efficacy of this compound has been quantified in numerous studies across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for its antiproliferative effects and telomerase inhibition, as well as its quantitative impact on key downstream signaling molecules.

Table 1: Antiproliferative and Telomerase Inhibitory IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Antiproliferative IC50 (µM) | Telomerase Inhibitory IC50 (nM) |

| JVM13 | Chronic Lymphocytic Leukemia | 52 | - |

| AML (primary cells) | Acute Myeloid Leukemia | 56 | - |

| MCF-7 | Breast Cancer | 34.59 | - |

| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | 29.91 | - |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 48.53 (48h), 37.22 (72h) | - |

| KYSE410 | Esophageal Squamous Cell Carcinoma | 39.59 (48h), 22.71 (72h) | - |

| Calu-3 | Non-Small Cell Lung Cancer | 25.76 (72h) | - |

| A549 | Non-Small Cell Lung Cancer | 74.82 (72h) | - |

| Cell-free assay | - | - | 100 |

Table 2: Quantitative Downstream Effects of this compound on Key Signaling Molecules

| Target Molecule | Cell Line(s) | This compound Concentration | Observed Effect |

| p21 | SCCF1 | 25-100 µM | Dose-dependent upregulation of mRNA levels.[2] |

| Bax/Bcl-2 Ratio | SCCF2 | 25-100 µM | Dose-dependent increase in Bax mRNA and decrease in Bcl-2 mRNA, leading to an increased ratio.[2] |

| c-Myc | SCCF1, 2, 3 | 50 µM | Decrease in relative mRNA levels.[3] |

| K562, MEG-01 | 50 µM | Significant decrease in protein expression.[1] | |

| hTERT | K562, MEG-01 | 50 µM | Significant decrease in mRNA and protein expression.[1] |

| EGFR | SCCF1, 2, 3 | 50 µM | Downregulation of mRNA and protein levels.[2][3] |

| p-ERK/ERK Ratio | SCCF1, 2, 3 | 50 µM | Marked decrease in the ratio of phosphorylated ERK to total ERK.[2][3] |

| MMP-1, -2, -9 | SCCF1, 2, 3 | 50 µM | Decrease in protein levels.[2][3] |

| p-PI3K | K562, MEG-01 | 25-50 µM | Robust reduction in phosphorylation.[1] |

| p-AKT | K562, MEG-01 | 25-50 µM | Robust reduction in phosphorylation.[1] |

| p-mTOR | K562 | 50 µM | Effective decrease in phosphorylation.[1] |

Downstream Signaling Pathways Affected by this compound

This compound instigates a cascade of downstream signaling events, primarily stemming from telomerase inhibition and off-target effects on gene expression. These pathways are crucial in mediating its anticancer activities, including cell cycle arrest, apoptosis, and inhibition of metastasis.

Cell Cycle Arrest and Apoptosis Pathway

Inhibition of telomerase by this compound leads to telomere shortening, which is recognized as DNA damage, triggering cell cycle arrest and apoptosis.[2] A key mediator in this process is the upregulation of the cyclin-dependent kinase inhibitor p21.[2] Furthermore, this compound modulates the balance of pro- and anti-apoptotic proteins, notably by increasing the Bax/Bcl-2 ratio, which promotes the mitochondrial pathway of apoptosis.[2]

Figure 1: this compound induced cell cycle arrest and apoptosis pathway.

Regulation of Gene Expression

Beyond its direct enzymatic inhibition, this compound has been shown to downregulate the expression of c-Myc, a key transcription factor for hTERT.[1][3] This leads to a further reduction in telomerase levels, amplifying its primary effect.

Figure 2: this compound mediated downregulation of hTERT expression via c-Myc.

Inhibition of Pro-survival and Metastatic Pathways

This compound also impacts signaling pathways involved in cell proliferation, survival, and invasion. It has been observed to downregulate the Epidermal Growth Factor Receptor (EGFR), leading to reduced activation of the downstream MAPK/ERK pathway.[2][3] Additionally, it decreases the expression of Matrix Metalloproteinases (MMPs), which are crucial for extracellular matrix degradation and metastasis.[2][3] In some cancer types, this compound has also been shown to suppress the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.[1]

Figure 3: Inhibition of pro-survival and metastatic pathways by this compound.

Radiosensitization via ATM/CHK1 Inhibition

In the context of combination therapy, this compound has been shown to enhance the radiosensitivity of cancer cells. It achieves this by inhibiting the Ataxia-Telangiectasia Mutated (ATM)/Checkpoint Kinase 1 (CHK1) pathway, which is a critical component of the DNA damage response.[4][5] This impairment of DNA repair mechanisms makes cancer cells more susceptible to the cytotoxic effects of ionizing radiation.

Figure 4: this compound mediated radiosensitization through ATM/CHK1 inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to assess the downstream effects of this compound.

General Experimental Workflow

The investigation of this compound's effects typically follows a logical progression from assessing its direct impact on telomerase and cell viability to elucidating the underlying molecular mechanisms.

Figure 5: General experimental workflow for investigating this compound effects.

Telomeric Repeat Amplification Protocol (TRAP) Assay

This assay is a highly sensitive PCR-based method to measure telomerase activity.

Materials:

-

TRAPeze® Telomerase Detection Kit or individual reagents (TS primer, ACX primer, control templates, Taq polymerase, dNTPs)

-

Cell lysis buffer (e.g., CHAPS-based buffer)

-

Protein quantification assay (e.g., Bradford or BCA)

-

PCR tubes and thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

DNA staining dye (e.g., SYBR® Green or ethidium bromide)

-

Gel imaging system

Procedure:

-

Cell Lysate Preparation:

-

Harvest 1 x 10^5 to 1 x 10^6 cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in 20-200 µL of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the protein extract.

-

Determine the protein concentration.

-

-

TRAP Reaction:

-

Prepare a master mix containing TRAP buffer, dNTPs, TS primer, ACX primer, and Taq polymerase.

-

In a PCR tube, add 1-2 µg of protein extract to the master mix.

-

Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

-

-

PCR Amplification:

-

Perform PCR with the following typical cycling conditions:

-

Initial denaturation at 95°C for 2-3 minutes.

-

30-35 cycles of:

-

Denaturation at 94°C for 30 seconds.

-

Annealing at 50-60°C for 30 seconds.

-

Extension at 72°C for 45-60 seconds.

-

-

Final extension at 72°C for 5-10 minutes.

-

-

-

Detection:

-

Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.

-

Stain the gel with a suitable DNA dye.

-

Visualize the characteristic 6-base pair ladder of telomeric repeats using a gel imaging system.

-

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI) or another viability dye

-

1X Binding Buffer (calcium-enriched)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are viable.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Fixation:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the relative expression levels of specific genes.

Materials:

-

RNA extraction kit

-

Reverse transcription kit (cDNA synthesis)

-

SYBR® Green or TaqMan® qPCR master mix

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from treated and control cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR master mix containing the qPCR master mix, forward and reverse primers, and nuclease-free water.

-

Add the cDNA template to the master mix.

-

-

qPCR Run and Analysis:

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

-

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the cells in lysis buffer.

-

Quantify the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

This guide provides a foundational understanding of the downstream effects of this compound and the experimental approaches to their investigation. For further details, researchers are encouraged to consult the primary literature cited herein.

References

- 1. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]

- 4. BIBR1532, a Selective Telomerase Inhibitor, Enhances Radiosensitivity of Non-Small Cell Lung Cancer Through Increasing Telomere Dysfunction and ATM/CHK1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

BIBR 1532: A Technical Guide to a Potent Telomerase Inhibitor and its Impact on Telomere Shortening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is a critical enzyme in cellular immortalization and is overexpressed in the vast majority of human cancers. Its role in maintaining telomere length allows cancer cells to bypass the normal processes of replicative senescence and apoptosis, making it a prime target for anti-cancer drug development. BIBR 1532 is a potent and selective, non-nucleosidic small molecule inhibitor of telomerase.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on telomere shortening, and its effects on cancer cells, with detailed experimental protocols and data presented for the scientific community.

Mechanism of Action

This compound acts as a mixed-type, non-competitive inhibitor of the human telomerase enzyme.[1][3] It does not compete with deoxyribonucleotides or the DNA primer for binding to the active site.[1] Instead, structural studies have revealed that this compound binds to a conserved hydrophobic pocket on the outer surface of the thumb domain of the telomerase reverse transcriptase (TERT) subunit.[4] This binding allosterically inhibits telomerase function by interfering with the enzyme's processivity, thereby preventing the efficient elongation of telomeres.[1][3][4] Notably, this compound demonstrates high selectivity for telomerase, with no significant inhibition of other DNA and RNA polymerases, including HIV reverse transcriptase, at concentrations that effectively block telomerase activity.[2]

Impact on Telomere Shortening and Cellular Senescence

Continuous treatment of cancer cells with this compound leads to a progressive shortening of telomeres.[5][6] This erosion of telomeric DNA eventually triggers a DNA damage response, leading to cell cycle arrest and the induction of replicative senescence or apoptosis.[6][7] The rate of telomere shortening and the onset of growth inhibition are dependent on the initial telomere length of the cancer cells.[6]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound from various studies.

| Parameter | Value | Assay System | Reference |

| IC50 (Telomerase Activity) | 93 nM | In vitro (recombinant hTERT) | [8] |

| IC50 (Telomerase Activity) | 100 nM | Cell-free assay | [2] |

Table 1: In Vitro Inhibition of Telomerase Activity by this compound

| Cell Line | Cancer Type | IC50 (Proliferation) | Time Point | Reference |

| JVM13 | Leukemia (CLL) | 52 µM | 9 days | [8] |

| Primary AML cells | Acute Myeloid Leukemia | 56 µM | Not specified | [2] |

| Primary CLL cells | Chronic Lymphocytic Leukemia | 53 ± 3.8 µM | 14 days | [8] |

| MCF-7 | Breast Cancer | 34.59 µM | 48 hours | [9][10] |

| Breast Cancer Stem Cells (BCSC) | Breast Cancer | 29.91 µM | 48 hours | [9][10] |

| MCF10A (Normal) | Breast Epithelial | 29.07 µM | 48 hours | [9][10] |

Table 2: Anti-proliferative Effects of this compound on Various Cell Lines

| Cell Line | Treatment | Effect | Reference |

| B-lymphoid cell lines (CA46, KMS11) | This compound | Telomere loss of 45 bp per mitotic division | [6] |

| HT1080 | This compound | Progressive telomere shortening leading to senescence | [5] |

Table 3: Effect of this compound on Telomere Length

Key Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on telomerase triggers a cascade of cellular events. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound.

Figure 1: Signaling pathway of this compound-induced telomere shortening and apoptosis.

Figure 2: Experimental workflow for in vitro characterization of this compound.

Detailed Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method to measure telomerase activity.

-

Cell Lysis: Prepare cell extracts from control and this compound-treated cells using a suitable lysis buffer (e.g., CHAPS buffer).

-

Telomerase Extension: Incubate the cell lysate with a synthetic DNA primer (TS primer) and dNTPs. Telomerase in the extract will add telomeric repeats to the 3' end of the primer.

-

PCR Amplification: Amplify the extension products using PCR with the TS primer and a reverse primer.

-

Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize using a DNA stain (e.g., SYBR Green). The intensity of the characteristic 6-bp ladder is proportional to the telomerase activity.

Southern Blot for Telomere Length Analysis

This technique is used to determine the average length of telomeres.

-

DNA Extraction: Isolate high-molecular-weight genomic DNA from control and this compound-treated cells.

-

Restriction Digest: Digest the genomic DNA with a restriction enzyme that does not cut within the telomeric repeats (e.g., HinfI/RsaI).

-

Gel Electrophoresis: Separate the DNA fragments by size on an agarose gel.

-

Southern Transfer: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.

-

Hybridization: Hybridize the membrane with a labeled telomeric probe (e.g., (TTAGGG)n).

-

Detection: Visualize the hybridized probe to determine the distribution of telomere restriction fragment lengths.

Cell Viability and Proliferation Assays

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density.

-

Treatment: After 24 hours, treat the cells with a range of this compound concentrations.

-

Incubation: Incubate the cells for the desired time period (e.g., 48, 72, 96 hours).

-

Assay:

-

WST-1/MTT Assay: Add the reagent to the wells and incubate. Measure the absorbance at the appropriate wavelength, which correlates with the number of viable cells.

-

Trypan Blue Exclusion Assay: Stain cells with trypan blue and count viable (unstained) and non-viable (blue) cells using a hemocytometer.[7]

-

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of telomerase that induces telomere shortening, leading to senescence and apoptosis in cancer cells.[1][5][6] The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating telomerase inhibition. While this compound has shown promise in preclinical models, its poor pharmacokinetic properties have limited its clinical development.[11] Future research may focus on developing analogs of this compound with improved bioavailability and exploring its potential in combination therapies with other anti-cancer agents to enhance therapeutic efficacy.[12]

References

- 1. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. [PDF] Mechanism of Human Telomerase Inhibition by BIBR1532, a Synthetic, Non-nucleosidic Drug Candidate* | Semantic Scholar [semanticscholar.org]

- 4. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

- 6. ascopubs.org [ascopubs.org]

- 7. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of BIBR 1532: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBR 1532 is a potent and highly selective, non-nucleosidic inhibitor of telomerase, the enzyme responsible for maintaining telomere length in eukaryotic chromosomes. By inhibiting the catalytic subunit of telomerase, hTERT, this compound has demonstrated anti-proliferative effects in various cancer cell lines, leading to senescence and apoptosis.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, compiled from preclinical studies. It is intended to serve as a resource for researchers and professionals involved in the development of telomerase inhibitors and other novel anti-cancer therapies. Despite promising preclinical activity, this compound has not advanced to clinical trials, reportedly due to challenges with its pharmacokinetic properties and low cellular uptake.[3][4]

Pharmacokinetic Profile

Preclinical studies in mice have characterized the pharmacokinetic profile of this compound following both intravenous and oral administration. The data reveals a compound with high bioavailability and plasma exposure in this species.[5]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in mice.

Table 1: Pharmacokinetics of this compound in Mice (Intravenous Administration)

| Parameter | Value | Units |

| Dose | 1 | mg/kg |

| Volume of Distribution (Vss) | 0.1 | L/kg |

Data sourced from Boehringer Ingelheim's opnMe portal.[5]

Table 2: Pharmacokinetics of this compound in Mice (Oral Administration)

| Parameter | Value | Units |

| Dose | 5 | mg/kg |

| Half-life (t½) | 12.7 | h |

| Area Under the Curve (AUC) | 140,761 | ng*h/mL |

| Bioavailability (F) | 80 | % |

Data sourced from Boehringer Ingelheim's opnMe portal.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the experimental protocols employed in the preclinical evaluation of this compound.

In Vivo Pharmacokinetic Study in Mice

While specific, detailed protocols for the pharmacokinetic studies of this compound are not publicly available, a representative methodology based on the provided data is described below.

Animal Model:

-

Species: Mouse (strain not specified in available documents)

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. Access to food and water ad libitum.

Drug Administration:

-

Intravenous (IV) Formulation: this compound dissolved in a solution containing 25% hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[6]

-

IV Dose: 1 mg/kg.[6]

-

Oral (PO) Formulation: A natrosol suspension of this compound.[6]

-

PO Dose: 5 mg/kg.[6]

Blood Sampling:

-

Blood samples would be collected at various time points post-administration to characterize the absorption, distribution, and elimination phases. A typical sampling schedule might include pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Blood would be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples would then be stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Analysis: A specific, validated analytical method for this compound in plasma is not detailed in the available literature. However, a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a small molecule like this compound would involve the following steps:

-

Sample Preparation: Protein precipitation of plasma samples with a solvent such as acetonitrile.

-

Chromatographic Separation: Use of a C18 reverse-phase column with a gradient mobile phase of acetonitrile and water containing a modifier like formic acid.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization, optimized for the specific mass transitions of this compound and an internal standard.

In Vitro Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay is a standard method to measure telomerase activity.

-

Cell Lysate Preparation: Cancer cells are lysed to extract proteins, including telomerase.

-

Telomerase Extension: The cell extract is incubated with a synthetic DNA primer. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the primer.

-

PCR Amplification: The extended products are then amplified by PCR using a forward primer that binds to the synthetic primer and a reverse primer that binds to the telomeric repeats.

-

Detection: The PCR products are separated by gel electrophoresis and visualized. The intensity of the resulting ladder of bands is proportional to the telomerase activity in the cell extract.[3][7]

Cell Culture and Proliferation Assays

-

Cell Lines: Various cancer cell lines have been used, including those from lung, breast, and prostate cancer.

-

Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound, typically dissolved in DMSO, is added to the cell culture medium at various concentrations to assess its effects on cell proliferation and viability.[7]

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. roswellpark.org [roswellpark.org]

- 3. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pardon Our Interruption [opnme.com]

- 6. Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma [mdpi.com]

- 7. jneonatalsurg.com [jneonatalsurg.com]

BIBR 1532 in Cancer Research: A Technical Review of a Potent Telomerase Inhibitor

Introduction

Telomerase, a ribonucleoprotein that functions as a reverse transcriptase, is a critical enzyme in cellular immortalization and is expressed in the vast majority of cancer cells while being largely inactive in most healthy somatic cells.[1][2] This differential expression makes it a prime target for cancer therapy. BIBR 1532 is a synthetic, non-nucleosidic small molecule that has been identified as a potent and selective inhibitor of telomerase.[3][4] It functions by binding to a distinct allosteric site on the catalytic subunit of telomerase, the human telomerase reverse transcriptase (hTERT), thereby inhibiting its enzymatic activity in a non-competitive manner.[3][5] This technical guide provides an in-depth review of the literature on this compound, focusing on its mechanism, quantitative effects on cancer cells, the signaling pathways it modulates, and the experimental protocols used to evaluate its efficacy.

Quantitative Data on this compound Efficacy

The anti-cancer activity of this compound has been quantified across a variety of cancer cell lines. The data consistently demonstrates its ability to inhibit telomerase activity, reduce cell viability, and induce apoptosis.

Table 1: Telomerase Inhibition and Cytotoxicity (IC50) of this compound

| Cancer Type | Cell Line(s) | Parameter | IC50 Value | Citation(s) |

| Cell-Free Assay | N/A | Telomerase Inhibition | 100 nM | [6][7] |

| Breast Cancer | MCF-7 | Cell Viability (48h) | 34.59 µM | [8][9] |

| Breast Cancer Stem Cell | BCSC | Cell Viability (48h) | 29.91 µM | [8][9] |

| Leukemia | JVM13 | Proliferation | 52 µM | [7] |

| Acute Myeloid Leukemia | AML Cells | Proliferation | 56 µM | [7] |

| Multiple Myeloma | K562, MEG-01 | Cell Survival | Dose- and time-dependent | [1][2] |

Table 2: Cellular Effects of this compound Treatment

| Cancer Type | Cell Line(s) | Treatment | Observed Effect(s) | Citation(s) |

| Feline Oral Squamous Cell Carcinoma | SCCF1, SCCF2, SCCF3 | 25, 50, 100 µM for 48h | Inhibition of telomerase activity, growth stoppage, decreased viability. | [10] |

| Non-Small Cell Lung Cancer | NCI-H460 | 10 µM | Progressive telomere shortening, induction of senescence. | [4] |

| Anaplastic Thyroid Cancer | SW1736 | IC50 dose | 3.1-fold increase in apoptosis; 50.8% decrease in cell migration; G0/G1 cell cycle arrest. | [11] |

| Esophageal Squamous Cell Carcinoma | KYSE150, KYSE410 | Dose-dependent | Inhibition of cell proliferation and migration; downregulation of hTERT. | [12] |

| Breast Cancer | MCF-7, BCSC | IC50 dose (48h) | Induction of apoptosis; G2/M phase accumulation. | [8][9] |

Core Mechanism and Signaling Pathways

This compound's primary mechanism is the direct inhibition of hTERT. This action triggers a cascade of cellular events, primarily centered around telomere dysfunction, leading to cell cycle arrest, senescence, and apoptosis. Furthermore, this compound influences several key signaling pathways that are crucial for cancer cell survival and proliferation.

Primary Mechanism: Telomerase Inhibition

This compound acts as a mixed-type non-competitive inhibitor, suggesting it binds to a site on the hTERT enzyme distinct from the substrate binding sites for deoxyribonucleotides and the DNA primer.[3] This inhibition prevents the addition of telomeric repeats to the ends of chromosomes. In cancer cells, which rely on telomerase to overcome the natural end-replication problem, this leads to progressive telomere shortening with each cell division.[4] Eventually, critically short telomeres trigger a DNA damage response (DDR), leading to replicative senescence or apoptosis.[4][10]

Caption: Core inhibitory mechanism of this compound on the hTERT enzyme.

Modulation of Key Cancer Signaling Pathways

Beyond direct telomerase inhibition, this compound affects multiple signaling networks. In multiple myeloma cells, it has been shown to suppress the PI3K/AKT/mTOR and ERK1/2 MAPK pathways, which are critical for cell survival and proliferation.[1][2] The drug also down-regulates the expression of cMyc, a key transcriptional activator of TERT, creating a feedback loop that further reduces telomerase levels.[1][10] This leads to decreased expression of downstream targets like EGFR, phospho-ERK, and matrix metalloproteinases (MMPs), impacting cell invasion and survival.[10]

Caption: this compound's impact on interconnected cancer signaling pathways.

Synergistic Effects with Radiotherapy

Recent studies have highlighted this compound's potential as a radiosensitizer, particularly in non-small cell lung cancer (NSCLC).[13][14][15] When combined with ionizing radiation (IR), this compound enhances IR-induced apoptosis, senescence, and mitotic catastrophe.[15] Mechanistically, it disrupts the ATM/CHK1 signaling pathway, which is essential for DNA damage repair, thereby increasing the efficacy of radiotherapy.[14][15] Furthermore, the combination can induce ferroptosis and activate the cGAS-STING pathway, promoting an anti-tumor immune response.[13][14]

Key Experimental Protocols

Standardized methodologies are crucial for assessing the effects of this compound. Below are summaries of key protocols frequently cited in the literature.

Telomeric Repeat Amplification Protocol (TRAP) Assay

This assay is the gold standard for measuring telomerase activity.

-

Objective: To quantify the enzymatic activity of telomerase in cell lysates.

-

Methodology:

-

Cell Lysis: Prepare cell extracts using a lysis buffer (e.g., CHAPS buffer) to release cellular contents, including telomerase.

-

Telomerase Extension: Incubate the cell lysate with a synthetic DNA primer (TS primer). If active telomerase is present, it will add telomeric repeats (GGTTAG) to the 3' end of the primer.

-

PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer. A 36 bp internal standard is often included for normalization.[16]

-

Detection: Separate the PCR products using polyacrylamide gel electrophoresis (PAGE) and visualize them. The characteristic 6-base pair ladder pattern indicates telomerase activity.

-

Quantification: Quantify the intensity of the ladder relative to the internal standard. For inhibitor studies, various concentrations of this compound are added during the extension step.

-

Cell Viability and Cytotoxicity Assay (MTT/WST-1)

These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

-

Objective: To determine the effect of this compound on cell proliferation and survival.

-

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (and a DMSO vehicle control) for a specified duration (e.g., 24, 48, 72 hours).[1][6]

-

Reagent Addition: Add a tetrazolium salt reagent (e.g., MTT or WST-1) to each well.

-

Incubation: Incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.[6]

-

Quantification: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Treatment: Culture cells with and without this compound for the desired time.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Staining: Resuspend cells in an Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters late apoptotic/necrotic cells with compromised membranes).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The results allow for the quantification of four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Experimental Workflow Visualization

Caption: A generalized workflow for in vitro evaluation of this compound.